molecular formula C21H15ClFN3O2 B2945553 3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-34-5

3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2945553
CAS RN: 902964-34-5
M. Wt: 395.82
InChI Key: NMBUTQWZUYRTLM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone and quinazoline . These derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Chemical Reactions Analysis

The compound, being a derivative of quinazolinone and quinazoline, may undergo similar reactions. For instance, the Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported .

Scientific Research Applications

Future Directions

The compound, being a derivative of quinazolinone and quinazoline, holds promise in various fields of medicinal chemistry due to its wide spectrum of biological properties . Future research could focus on exploring its potential in various therapeutic applications and improving its synthesis methods.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O2/c22-18-9-2-1-6-15(18)13-26-20(27)17-8-4-10-24-19(17)25(21(26)28)12-14-5-3-7-16(23)11-14/h1-3,5-7,9,11,17,19,24H,4,8,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALZJVIOMSYQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73219971

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